Zinc64

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc-64 is a stable isotope of zinc with an atomic number of 30 and a mass number of 64. It is one of the five stable isotopes of zinc, which also include zinc-66, zinc-67, zinc-68, and zinc-70 . Zinc-64 is naturally occurring and constitutes approximately 49.17% of natural zinc . This isotope is significant in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc-64 can be produced through the irradiation of enriched zinc targets using fast neutrons. The reaction involves the transformation of zinc-64 into copper-64 via the (n,p) reaction . This method requires a reactor-based setup with boron-nitride shielded sample holders to reduce thermal neutron flux and minimize the production of undesired isotopes .

Industrial Production Methods: Large-scale production of zinc-64 involves the use of accelerator neutrons. Natural zinc is irradiated with accelerator neutrons, and a combined thermal- and resin-separation method is employed to isolate zinc-64 from other isotopes . This method achieves a separation efficiency of 73% and a zinc recovery rate of 97% .

Types of Reactions:

-

Oxidation: Zinc-64 reacts with oxygen in moist air to form zinc(II) oxide. The reaction is represented as: [ 2 \text{Zn} + \text{O}_2 \rightarrow 2 \text{ZnO} ] Zinc(II) oxide is a white solid that turns yellow upon prolonged heating .

-

Reaction with Acids: Zinc-64 dissolves in dilute sulfuric acid to form zinc(II) ions and hydrogen gas: [ \text{Zn} + \text{H}_2\text{SO}_4 \rightarrow \text{Zn}^{2+} + \text{SO}_4^{2-} + \text{H}_2 ] In concentrated nitric acid, zinc-64 forms zinc nitrate, nitrogen dioxide, and water .

-

Reaction with Halogens: Zinc-64 reacts with gaseous bromine and iodine to form zinc bromide and zinc iodide, respectively .

Common Reagents and Conditions:

Acids: Sulfuric acid, nitric acid.

Halogens: Bromine, iodine.

Oxidizing Agents: Oxygen.

Major Products:

- Zinc(II) oxide (ZnO)

- Zinc sulfate (ZnSO₄)

- Zinc nitrate (Zn(NO₃)₂)

- Zinc bromide (ZnBr₂)

- Zinc iodide (ZnI₂)

Aplicaciones Científicas De Investigación

Zinc-64 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studies involving zinc metabolism and distribution in biological systems.

Biology: Employed in the study of zinc’s role in enzymatic functions and cellular processes.

Medicine: Zinc-64 is used in the production of copper-64, a radioisotope with diagnostic and therapeutic applications in nuclear medicine.

Mecanismo De Acción

Zinc-64 exerts its effects through its role as a structural, catalytic, and regulatory element in various biological processes. It is an essential component of many enzymes, including those involved in protein synthesis and cell division . Zinc-64 also plays a crucial role in maintaining the structural integrity of proteins and cellular membranes . In nuclear medicine, zinc-64 is used to produce copper-64, which targets specific molecular pathways for diagnostic and therapeutic purposes .

Comparación Con Compuestos Similares

- Zinc-66

- Zinc-67

- Zinc-68

- Zinc-70

Comparison: Zinc-64 is unique among its isotopes due to its higher natural abundance and its role in the production of copper-64 . While other zinc isotopes also have applications in scientific research and industry, zinc-64’s specific properties make it particularly valuable in nuclear medicine and biological studies .

Propiedades

Número CAS |

14378-32-6 |

|---|---|

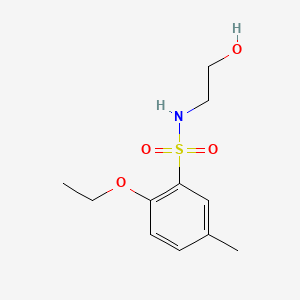

Fórmula molecular |

C11H18N4O5 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)